molecular formula C20H28N2O3S2 B2755768 4-methoxy-3,5-dimethyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 1235388-61-0

4-methoxy-3,5-dimethyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No. B2755768
CAS RN: 1235388-61-0
M. Wt: 408.58
InChI Key: KHQOXCAAWQZMAF-UHFFFAOYSA-N
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Description

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .


Chemical Reactions Analysis

Thiophene derivatives have been proven to be effective drugs in the present disease scenario . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer .


Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Photodynamic Therapy Applications

  • Photophysical and Photochemical Properties for Cancer Treatment : Studies have shown that certain benzenesulfonamide derivatives, such as zinc phthalocyanines substituted with benzenesulfonamide groups, exhibit promising properties for photodynamic therapy (PDT) applications. These compounds are highlighted for their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential Type II photosensitizers for treating cancer through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Inhibition Properties and Enzyme Interactions

  • Membrane-bound Phospholipase A2 Inhibitors : A novel series of 4-[N-methyl-N-[(E)-3-[4-(methylsulfonyl)phenyl]-2- propenoyl]amino]benzenesulfonamides were prepared and evaluated as membrane-bound phospholipase A2 inhibitors. These inhibitors, particularly N-(phenylalkyl)piperidine derivatives, have shown significant inhibition of arachidonic acid liberation from rabbit heart membrane fraction, indicating potential for reducing myocardial infarction size (Oinuma et al., 1991).

Synthesis and Structural Characterization

  • Crystal Structures and Synthesis : Research on the synthesis and structural characterization of various benzenesulfonamide derivatives, including those with substitutions that impact their molecular interactions and potential biological activity, provides a foundation for understanding how structural variations can influence their therapeutic and research applications. Notable is the work on crystal structures of derivatives like 4-methoxy-N-(4-methylphenyl)benzenesulfonamide, which showcases the impact of molecular interactions on their architecture and potential bioactivity (Rodrigues et al., 2015).

Future Directions

The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . There is a requirement to collect recent information to understand the current status of the thiophene nucleus in medicinal chemistry research .

properties

IUPAC Name

4-methoxy-3,5-dimethyl-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O3S2/c1-15-10-19(11-16(2)20(15)25-3)27(23,24)21-12-17-4-7-22(8-5-17)13-18-6-9-26-14-18/h6,9-11,14,17,21H,4-5,7-8,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHQOXCAAWQZMAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)S(=O)(=O)NCC2CCN(CC2)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-3,5-dimethyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide

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